7-(Diethylamino)-4-(hydroxymethyl)coumarin

Solid-state fluorescence Coumarin photophysics Fluorescence quantum yield

7-(Diethylamino)-4-(hydroxymethyl)coumarin (CAS 54711-38-5), also known as DEACM or DEACM-OH, is a 7-(diethylamino)coumarin derivative characterized by a hydroxymethyl group at the 4-position of the coumarin scaffold. This compound serves dual roles: it emits fluorescence upon irradiation and functions as a photolabile protecting group (photocage) for phosphoric acids, sulfonic acids, and various bioactive molecules.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 54711-38-5
Cat. No. B1356067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Diethylamino)-4-(hydroxymethyl)coumarin
CAS54711-38-5
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO
InChIInChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3
InChIKeyNMZSXNOCNJMJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

7-(Diethylamino)-4-(hydroxymethyl)coumarin (CAS 54711-38-5): Procurement-Grade Fluorescent Probe and Photocage Compound for Controlled Release Applications


7-(Diethylamino)-4-(hydroxymethyl)coumarin (CAS 54711-38-5), also known as DEACM or DEACM-OH, is a 7-(diethylamino)coumarin derivative characterized by a hydroxymethyl group at the 4-position of the coumarin scaffold . This compound serves dual roles: it emits fluorescence upon irradiation and functions as a photolabile protecting group (photocage) for phosphoric acids, sulfonic acids, and various bioactive molecules . DEACM is widely utilized in chemical biology as a building block for caged nucleotides, neurotransmitters, and therapeutic agents, enabling light-controlled spatiotemporal release of active species with high precision [1]. Its absorption maximum at 365 nm in THF and broad photoremovability under 300–450 nm irradiation make it a versatile tool for both UV and visible light-mediated applications .

Why 7-(Diethylamino)-4-(hydroxymethyl)coumarin Cannot Be Replaced by Other Coumarin Derivatives in Photocaging Workflows


Substitution of DEACM with structurally similar coumarin analogs—such as 7-diethylamino-4-methylcoumarin (Coumarin 1), 7-hydroxy-4-methylcoumarin, or non-diethylamino coumarins—is not functionally equivalent and may compromise experimental outcomes. The 4-hydroxymethyl group of DEACM is essential for covalent attachment to phosphate, sulfonate, and carboxylate moieties via ester bond formation, a conjugation capability absent in 4-methyl or unsubstituted 4-position analogs . Furthermore, the 7-diethylamino substitution confers enhanced solid-state fluorescence quantum yield (Φf(ss) = 0.29–0.40) relative to 7-aminocoumarins (Φf(ss) = 0.01), a >20-fold difference that directly impacts detection sensitivity in fluorescence-based assays [1]. Even among diethylamino-substituted coumarins, variations in the 4-position substituent produce distinct photophysical profiles and uncaging kinetics that render cross-class substitution inappropriate without revalidation of experimental parameters.

Quantitative Differentiation Evidence for 7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM) Relative to Key Comparators


Superior Solid-State Fluorescence Quantum Yield of 7-(Diethylamino)coumarins Versus 7-Aminocoumarins

A systematic study of coumarin dyes revealed that the presence of a diethylamino group at the 7-position substantially enhances solid-state fluorescence efficiency. 7-(Diethylamino)coumarins as a class exhibit a solid-state fluorescence quantum yield (Φf(ss)) ranging from 0.29 to 0.40. In contrast, 7-aminocoumarins lacking the diethyl substitution display Φf(ss) of only 0.01 under comparable solid-state conditions [1]. This difference is attributed to molecular packing effects wherein 7-(diethylamino)coumarins favor isolated monomer- and dimer-type stacking with minimal intermolecular quenching, whereas 7-aminocoumarins form hydrogen-bonded networks that promote non-radiative decay [1].

Solid-state fluorescence Coumarin photophysics Fluorescence quantum yield

17-Fold Higher Uncaging Efficiency of DEACM Relative to NPP Caging Groups at 405 nm

In a direct head-to-head comparison evaluating photoremovable protecting groups for 2′-deoxyguanosine in oligonucleotides, the DEACM group exhibited an uncaging efficiency (quantified as the product of extinction coefficient and quantum yield, ε·ϕ) at 405 nm that is 17 times higher than that of the 2-(o-nitrophenyl)-propyl (NPP) caging group at the same nucleotide position [1]. Furthermore, wavelength-selective deprotection in the presence of NPP groups proceeded up to 80 times faster for DEACM-caged substrates [1].

Photocaging efficiency Wavelength-selective uncaging Oligonucleotide modification

Visible-Light Responsiveness of DEACM (300–450 nm) Versus UV-Only Photocages

DEACM is photoremovable under irradiation at 300–450 nm , extending into the visible spectrum and offering a distinct advantage over classical o-nitrobenzyl-based photocages (NVOC, NPPOC) that require UV light (<365 nm) for efficient cleavage. DEACM was selected for light-controlled in vitro transcription specifically due to its high absorbance in the visible region, fast deprotection kinetics, and absence of radical intermediates [1]. In a systematic comparison of seven photolabile caging groups across different families, DEACM was identified as part of wavelength-selective combinations enabling up to four independently addressable functional levels on modified surfaces [2].

Visible light photocaging Photolysis wavelength Biocompatible irradiation

Quantified Inhibitory Threshold of DEACM-OH Photoproduct in RNA Transcription Assays

A critical operational parameter for DEACM use in enzymatic assays is the inhibitory threshold of its photoproduct, DEACM-OH. In light-controlled in vitro RNA transcription systems, DEACM-OH was shown to inhibit the transcription reaction at concentrations exceeding 30 μM [1]. This inhibition is associated with poor aqueous solubility of the free coumarin photoproduct. The study further demonstrated that the addition of β-cyclodextrin as a molecular scavenger increases the DEACM-OH threshold concentration for inhibition, effectively amplifying the efficiency of light-controlled transcription [1]. This quantitative threshold provides a defined operational limit absent from the characterization of alternative photocages such as thio-DEACM or indene-fused coumarins.

Photoproduct inhibition RNA polymerization Transcription compatibility

Commercial Purity and Storage Specifications of DEACM from Authoritative Suppliers

For procurement decisions, reproducible analytical specifications differentiate vendor offerings. DEACM (CAS 54711-38-5) from TCI is supplied with purity >98.0% by GC and >97.0% by nonaqueous titration, with NMR structural confirmation . The compound has a defined melting point of 143 °C and maximum absorption wavelength of 365 nm in THF . Storage is recommended at room temperature in a cool, dark place (<15°C) . These specifications provide a benchmark against which alternative sources or in-house synthesized material can be evaluated. In contrast, 7-diethylamino-4-methylcoumarin (Coumarin 1, CAS 91-44-1), a common laser dye analog lacking the 4-hydroxymethyl functionality required for conjugation, has a lower melting point (72–75 °C) and distinct solubility profile [1].

Purity specification GC analysis Storage conditions

Optimal Research and Industrial Use Cases for 7-(Diethylamino)-4-(hydroxymethyl)coumarin Based on Verified Differentiation Evidence


Light-Controlled In Vitro Transcription and Enzymatic Polymerization Studies

DEACM is the preferred caging group for ATP in light-controlled RNA polymerization experiments where temporal precision and absence of radical intermediates are essential [1]. The compound's high absorbance in the visible region and fast deprotection kinetics enable quantitative control over transcription initiation. However, experimental design must account for the 30 μM inhibitory threshold of the DEACM-OH photoproduct, either by maintaining working concentrations below this ceiling or by incorporating β-cyclodextrin as a scavenger to sequester released coumarin molecules [2].

Wavelength-Selective Multi-Chromophore Caging for Orthogonal Release

DEACM is validated for wavelength-selective surface functionalization as part of multi-chromophore caging systems [1]. Its photoremovability at 300–450 nm complements UV-only cages (e.g., nitrobenzyl derivatives), enabling the creation of surfaces with up to four independently addressable functional levels. Procurement of DEACM for this application should prioritize material with verified absorption maximum (365 nm in THF) and high purity to ensure consistent photolytic behavior across experimental replicates [2].

Caged Nucleotide and Oligonucleotide Synthesis for Gene Regulation Studies

DEACM-dG is a convenient phosphoramidite building block for introducing photocages at specific positions in oligonucleotides, with uncaging efficiency 17-fold higher than NPP groups at 405 nm and up to 80-fold faster wavelength-selective deprotection [1]. This efficiency advantage reduces required irradiation times, preserving sample integrity in kinetic studies and enabling light-controlled gene regulation with blue light sources that minimize DNA damage [2].

Solid-State Fluorescence Detection and Sensing Platforms

The 7-(diethylamino)coumarin scaffold, including DEACM derivatives, exhibits solid-state fluorescence quantum yields (Φf(ss) = 0.29–0.40) that are 29- to 40-fold higher than 7-aminocoumarins [1]. This property makes DEACM suitable for solid-state sensing applications where high emission intensity is required. Researchers should note that while DEACM itself emits fluorescence upon irradiation, its primary utility in solid-state platforms derives from the broader class property of 7-(diethylamino) substitution, and compound selection should verify that the 4-hydroxymethyl functionality does not interfere with the intended detection scheme.

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